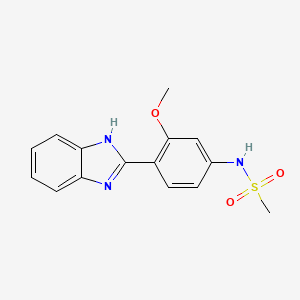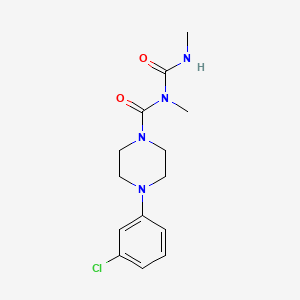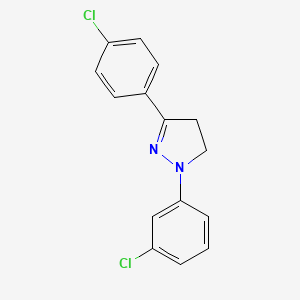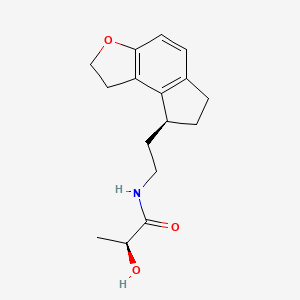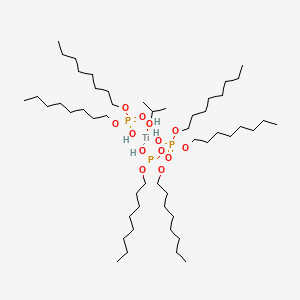
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is an organic compound with the molecular formula C18H19NO2S It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide typically involves the following steps:
Formation of the Dibenzothiepin Core: The dibenzothiepin core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.
Methoxylation: Introduction of the methoxy group at the 4-position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives, substituted amides or thiols.
Aplicaciones Científicas De Investigación
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways. Molecular docking studies have shown its potential to bind to proteins such as the D4 dopamine receptor .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiepin-11-one: A related compound with a similar core structure but different functional groups.
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ol: Another derivative with a hydroxyl group instead of an acetamide group.
Uniqueness
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other dibenzothiepin derivatives.
Propiedades
Número CAS |
82394-15-8 |
|---|---|
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-[(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methyl]acetamide |
InChI |
InChI=1S/C18H19NO2S/c1-12(20)19-10-16-14-7-4-3-6-13(14)11-22-18-15(16)8-5-9-17(18)21-2/h3-9,16H,10-11H2,1-2H3,(H,19,20) |
Clave InChI |
GDBRFEPHYFDSEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



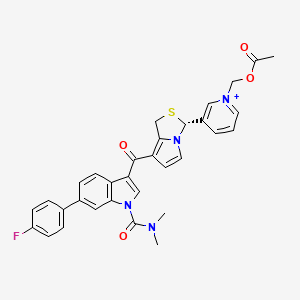


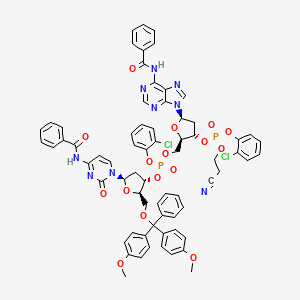

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
